molecular formula C20H16N2O3S B11386910 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11386910
M. Wt: 364.4 g/mol
InChI Key: VOACHQYCINJRRO-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzothiazoles and chromene derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzothiazole derivatives with chromene precursors under acidic or basic conditions.

    Amidation Reactions: Formation of the carboxamide group through the reaction of carboxylic acids or their derivatives with amines.

    Methylation: Introduction of methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may exhibit antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are explored for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
  • 6-methyl-1,3-benzothiazol-2-yl derivatives

Uniqueness

Compared to similar compounds, 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups. Its methyl groups and benzothiazole moiety contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O3S/c1-10-4-5-14-17(8-10)26-20(21-14)22-19(24)16-9-15(23)13-7-11(2)6-12(3)18(13)25-16/h4-9H,1-3H3,(H,21,22,24)

InChI Key

VOACHQYCINJRRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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